4-chloro((2)H)pyridin-2-amine
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Overview
Description
4-chloro((2)H)pyridin-2-amine is an organic compound with the molecular formula C5H5ClN2. It is a derivative of pyridine, characterized by the presence of an amino group (-NH2) and a chlorine atom (-Cl) attached to the pyridine ring. This compound is a white solid and is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-chloro((2)H)pyridin-2-amine can be synthesized from 2-pyridinecarboxylic acid. The process involves the initial preparation of 4-chloropyridine-2-carboxamide, which is then reacted with calcium hypochlorite to yield this compound . Another method involves the reaction of methyl 4-chloropicolinate hydrochloride with hydrazine hydrate, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
4-chloro((2)H)pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products Formed
Substituted Pyridines: Various substituted pyridines can be formed depending on the substituent introduced.
Biaryl Compounds: Coupling reactions yield biaryl compounds, which are important intermediates in pharmaceutical synthesis.
Scientific Research Applications
4-chloro((2)H)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro((2)H)pyridin-2-amine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. The compound binds to the active site of the enzyme, preventing its activity and thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-fluoro-2-aminopyridine: Used in the synthesis of various inhibitors.
4-amino-2-chloropyridine: Another derivative with similar applications in pharmaceutical synthesis.
4-chloro-6-(trifluoromethyl)pyridin-2-amine: Used in the synthesis of agrochemicals.
Uniqueness
4-chloro((2)H)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C5H5ClN2 |
---|---|
Molecular Weight |
131.58 g/mol |
IUPAC Name |
4-chloro-3,5,6-trideuteriopyridin-2-amine |
InChI |
InChI=1S/C5H5ClN2/c6-4-1-2-8-5(7)3-4/h1-3H,(H2,7,8)/i1D,2D,3D |
InChI Key |
RQMWVVBHJMUJNZ-CBYSEHNBSA-N |
Isomeric SMILES |
[2H]C1=C(N=C(C(=C1Cl)[2H])N)[2H] |
Canonical SMILES |
C1=CN=C(C=C1Cl)N |
Origin of Product |
United States |
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